lithium(1+) ion 5-chlorofuran-2-sulfinate

Description

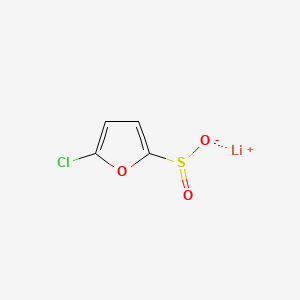

Lithium(1+) ion 5-chlorofuran-2-sulfinate is a sulfinate salt comprising a lithium cation paired with a 5-chlorofuran-2-sulfinate anion. The compound features a chlorinated furan ring, a five-membered oxygen-containing heterocycle, substituted with a chlorine atom at the 5-position and a sulfinate group (-SO₂⁻) at the 2-position. Such sulfinate salts are often utilized as intermediates in organic synthesis, particularly in cross-coupling reactions or as precursors for functionalized heterocycles.

Properties

IUPAC Name |

lithium;5-chlorofuran-2-sulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClO3S.Li/c5-3-1-2-4(8-3)9(6)7;/h1-2H,(H,6,7);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKFBHASSINKCY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=C(OC(=C1)Cl)S(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClLiO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation of 5-Chlorofuran

Using a strong base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), the 2-position of 5-chlorofuran is deprotonated to form a lithium intermediate:

Reaction with Sulfur Dioxide

The lithiated species reacts with sulfur dioxide (SO₂) to form the sulfinate salt in situ:

This method avoids isolation of intermediates but requires strict anhydrous conditions and low temperatures (−78°C).

Metathesis from Sodium Sulfinate Salts

Ion-exchange reactions offer a straightforward pathway when sodium sulfinate salts are accessible.

Preparation of Sodium 5-Chlorofuran-2-Sulfinate

Sodium sulfinate can be synthesized via methods analogous to Section 1, substituting NaOH for LiOH during neutralization.

Lithium Metathesis

Treatment of the sodium salt with lithium chloride (LiCl) in polar aprotic solvents (e.g., tetrahydrofuran) facilitates cation exchange:

The reaction is driven by the precipitation of NaCl and the superior solubility of lithium sulfinates in organic media.

Oxidative Methods from Thiol Precursors

Although less common, oxidation of thiols provides an alternative route.

Synthesis of 5-Chlorofuran-2-thiol

Thiolation of 5-chlorofuran using hydrogen sulfide (H₂S) or thiourea introduces the -SH group at the 2-position.

Controlled Oxidation to Sulfinic Acid

Mild oxidizing agents like hydrogen peroxide (H₂O₂) in acidic media convert the thiol to sulfinic acid:

Subsequent lithiation follows the procedure in Section 1.3.

Summary of Methodologies

The table below compares key parameters for the four primary synthetic routes:

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Sulfonyl Chloride Reduction | Zn/AcOH, LiOH | 0–25°C, aqueous/organic | 60–75% | High purity, scalable | Multi-step, hazardous intermediates |

| Direct Sulfination | LDA, SO₂ | −78°C, anhydrous THF | 50–65% | One-pot synthesis | Sensitive to moisture/oxygen |

| Metathesis | NaCl, LiCl | RT, THF | 70–85% | High yield, simple | Requires pre-formed sodium salt |

| Thiol Oxidation | H₂O₂, H⁺ | 25–50°C, acidic aqueous | 40–55% | Avoids sulfonyl chlorides | Low yield, competing overoxidation |

Challenges and Optimization Strategies

-

Purity of Sulfonyl Chlorides : Trace moisture leads to hydrolysis; rigorous drying of intermediates is essential.

-

Lithiation Efficiency : Steric hindrance from the chlorine substituent may slow lithiation; using stronger bases (e.g., LDA) improves reactivity.

-

Solvent Selection : Polar aprotic solvents (DMF, THF) enhance solubility of lithium salts during metathesis.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-chlorofuran-2-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonates.

Reduction: It can be reduced to form sulfides.

Substitution: The chlorine atom in the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonates

Reduction: Sulfides

Substitution: Various substituted furan derivatives

Scientific Research Applications

Lithium(1+) ion 5-chlorofuran-2-sulfinate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonates and sulfides.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium(1+) ion 5-chlorofuran-2-sulfinate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways involved depend on the nature of the reaction and the target molecules.

Comparison with Similar Compounds

Key Observations :

- The thiazole derivative’s molecular weight is higher due to the additional nitrogen and sulfur atoms in the heterocycle.

- Chlorine (electron-withdrawing) vs. methoxy (electron-donating) substituents impart distinct electronic effects on reactivity .

Physicochemical Properties

Solubility and Stability

- Thiazole Derivative: The presence of sulfur and nitrogen in the thiazole ring enhances polarity, likely improving solubility in polar solvents (e.g., water or acetonitrile).

- Chlorofuran Derivative : The chlorine substituent may increase lipophilicity, favoring solubility in organic solvents (e.g., dichloromethane). However, the furan ring’s lower aromaticity could reduce stability under acidic or high-temperature conditions.

Analytical Characterization

Both compounds likely require chromatographic purity testing, as evidenced by USP methodologies for sulfinate salts involving buffer-acetonitrile mobile phases and phosphoric acid adjustments .

Reactivity

- Nucleophilic Substitution : The chlorine atom in the chlorofuran derivative may facilitate nucleophilic aromatic substitution, whereas the methoxy group in the thiazole analog could direct electrophilic attacks.

- Cross-Coupling : Sulfinate salts are widely used as sulfonylating agents. The thiazole derivative’s sulfur-rich structure might favor metal-catalyzed couplings (e.g., with palladium), while the chlorofuran compound could serve in halogen-specific reactions.

Biological Activity

Lithium(1+) ion 5-chlorofuran-2-sulfinate is a compound that has garnered interest in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

This compound is synthesized through the reaction of 5-chlorofuran-2-sulfinic acid with lithium hydroxide in an aqueous medium. The general reaction can be represented as follows:

This compound features a furan ring substituted with a chlorine atom and a sulfinate group, which contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound can act as both a nucleophile and an electrophile, allowing it to form covalent bonds with proteins and enzymes. This interaction can modulate enzymatic activities and influence metabolic pathways.

Potential Biological Pathways

- Antioxidant Activity : The sulfinate group may contribute to reducing oxidative stress by scavenging free radicals.

- Enzyme Modulation : The compound has been shown to affect enzyme activity, potentially impacting metabolic processes.

- Cell Signaling : It may play a role in cell signaling pathways, influencing cellular responses to external stimuli.

Comparative Analysis with Similar Compounds

This compound can be compared with other similar lithium salts such as sodium and potassium derivatives. These compounds exhibit varying levels of biological activity due to differences in their ionic radii and solvation properties.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Potential antioxidant; enzyme modulator | Lithium ion enhances reactivity |

| Sodium 5-chlorofuran-2-sulfinate | Limited biological activity | Sodium ion less reactive than lithium |

| Potassium 5-chlorofuran-2-sulfinate | Similar to sodium derivative | Potassium ion affects solubility |

Case Studies

Several studies have explored the biological implications of this compound:

- Antioxidant Properties : A study demonstrated that this compound exhibits significant antioxidant activity, reducing oxidative stress in cellular models. This effect was attributed to the sulfinate group’s ability to donate electrons.

- Enzyme Interaction Studies : Research indicated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.

- Drug Development : Ongoing research is investigating the compound's utility as a precursor for drug development, particularly in creating novel therapeutics targeting enzyme modulation.

Q & A

Q. How should researchers address contradictions in reported crystal structure data for lithium sulfinate complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.